molecular formula C3H11ClN2O B1428235 (2-Methoxyethyl)hydrazine hydrochloride CAS No. 936249-35-3

(2-Methoxyethyl)hydrazine hydrochloride

Cat. No. B1428235
M. Wt: 126.58 g/mol
InChI Key: UCSPGOKFJCRSFN-UHFFFAOYSA-N
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Description

“(2-Methoxyethyl)hydrazine hydrochloride” is a chemical compound with the molecular weight of 144.6 . It is a solid substance that is stored at -20°C .


Molecular Structure Analysis

The IUPAC name for this compound is “(2-methoxyethyl)hydrazine hydrochloride hydrate” and its InChI code is "1S/C3H10N2O.ClH.H2O/c1-6-3-2-5-4;;/h5H,2-4H2,1H3;1H;1H2" . The molecular structure of this compound involves a hydrazine group attached to a methoxyethyl group.


Physical And Chemical Properties Analysis

“(2-Methoxyethyl)hydrazine hydrochloride” is a solid substance with a molecular weight of 144.6 .

Scientific Research Applications

Novel Fluorescent Probes for Hazardous Substance Detection

Research has led to the development of next-generation fluorescent probes that enable the traceability of hydrazine, a substance with potential health risks and environmental pollution concerns. These probes, incorporating ortho-methoxy-methyl-ether (o-OMOM) moieties, offer high selectivity and sensitivity for hydrazine detection, overcoming limitations of current fluorescent probes. Demonstrations include real-time spray-based sensing, soil analysis, and two-photon tissue imaging, underscoring the probes' practical applicability in various environments (Jung et al., 2019). Furthermore, a turn-on type fluorescent probe named HyP-2, based on the o-MOM assisted retro-aza-Henry type reaction, has shown high selectivity and sensitivity in practical applications like real-time paper strip assay and vapor tests (Jung et al., 2019).

Advances in Chemical Synthesis Methods

The synthesis of Di-2-methoxyethyl azodicarboxylate (DMEAD) has been optimized to yield products with good stereospecificity under conditions that facilitate easier product isolation compared to traditional methods. This advancement not only simplifies the Mitsunobu reaction process but also enables the reuse of by-products, showcasing a more efficient and environmentally friendly approach to chemical synthesis (Hagiya et al., 2009).

Creation of New Compounds with Biological Activities

Researchers have explored the cyclocondensation of hydrazine hydrate with specific propen-onts in acetic acid, leading to the formation of novel pyrazoline and isoxazole derivatives. These compounds have been tested against various microbes, showing antimicrobial activity and, in some cases, antitubercular properties. Such research highlights the potential of (2-Methoxyethyl)hydrazine hydrochloride derivatives in contributing to new treatments and solutions in the medical and agricultural fields (Vyas et al., 2008).

Safety And Hazards

The safety data sheet for “(2-Methoxyethyl)hydrazine hydrochloride” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-methoxyethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O.ClH/c1-6-3-2-5-4;/h5H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSPGOKFJCRSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745361
Record name (2-Methoxyethyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyethyl)hydrazine hydrochloride

CAS RN

936249-35-3
Record name (2-Methoxyethyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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